molecular formula C12H15Cl2N3S B1404298 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride CAS No. 956317-35-4

6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride

Cat. No.: B1404298
CAS No.: 956317-35-4
M. Wt: 304.2 g/mol
InChI Key: GJUWQOIVSHFKIK-UHFFFAOYSA-N
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Description

6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a diazepane ring attached to the 2nd position of the benzothiazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride typically involves the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The benzothiazole ring is then chlorinated at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Diazepane Ring: The final step involves the nucleophilic substitution reaction where the diazepane ring is attached to the 2nd position of the benzothiazole ring. This can be achieved by reacting the chlorinated benzothiazole with 1,4-diazepane in the presence of a base such as sodium hydride.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. This allows for the efficient and controlled synthesis of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; typically carried out in polar solvents under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it may interact with cellular receptors, influencing cell signaling pathways and exhibiting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole
  • 2-(1,4-Diazepan-1-yl)benzo[d]thiazole
  • 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]oxazole

Uniqueness

6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride is unique due to the presence of both the chlorine atom and the diazepane ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S.ClH/c13-9-2-3-10-11(8-9)17-12(15-10)16-6-1-4-14-5-7-16;/h2-3,8,14H,1,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUWQOIVSHFKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=C(S2)C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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